molecular formula C22H28O6 B1232649 Pseudolaric acid A CAS No. 82508-32-5

Pseudolaric acid A

Numéro de catalogue: B1232649
Numéro CAS: 82508-32-5
Poids moléculaire: 388.5 g/mol
Clé InChI: GOHMRMDXUXWCDQ-ADDXWAJHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pseudolaric Acid A (PAA) is a diterpenoid derived from Pseudolarix kaempferi . It is one of the main bioactive ingredients in traditional medicine Pseudolarix cortex . PAA exhibits remarkable anticancer activities and antifungal properties . It is also known for its anti-angiogenic properties .


Synthesis Analysis

The total synthesis of this compound was accomplished in 16 steps from commercially available starting material. The synthesis process features a samarium diiodide (SmI(2))-mediated intramolecular alkene-ketyl radical cyclization and a ring-closing metathesis (RCM) reaction to stereoselectively cast the unusual trans-fused [5-7]-bicyclic core of this compound .


Molecular Structure Analysis

This compound has a molecular formula of C22H28O6 . The structure of this compound includes a unique trans-fused [5-7]-bicyclic core .


Chemical Reactions Analysis

This compound has been found to have potent antiproliferation and anticancer activities. It induces cell cycle arrest at the G2/M phase and promotes cell death through the caspase-8/caspase-3 pathway .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 388.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . Its Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass of this compound are 388.18858861 g/mol .

Applications De Recherche Scientifique

Antifungal and Anti-angiogenic Properties

Pseudolaric acids, particularly pseudolaric acid A, extracted from the root bark of Pseudolarix amabilis (golden larch), have shown significant antifungal and anti-angiogenic effects. These properties have been the focus of various studies exploring their potential use in treatments against fungal infections and diseases involving abnormal angiogenesis (Chiu, Leung, & Ko, 2010).

Cancer Research

This compound has been noted for its cytotoxic activity against multiple cancer cell lines. Studies have indicated its potential as a lead compound for cancer therapy due to its ability to inhibit tubulin polymerization and circumvent multidrug resistance, making it a candidate for the development of new anticancer drugs (Wong et al., 2005).

Chemical Synthesis and Structure

Significant research has been conducted on the chemical synthesis of this compound. Its unique tricyclic framework and biological properties have drawn considerable attention, leading to the development of various synthesis methods focusing on the construction of its complex core structure (直紀 森, 2011).

Immunomodulatory Effects

This compound has been studied for its immunosuppressive effects, particularly on T lymphocyte activation. It has shown efficacy in inhibiting human T lymphocyte proliferation, IL-2 production, and CD25 expression, indicating potential for use as an anti-inflammatory agent (Li et al., 2009).

Antifungal Efficacy

Further research into the antifungal capabilities of this compound revealed its strong inhibitory action against various fungal pathogens, including Candida species. Its potency in antifungal activity has been compared with that of established antifungal agents, suggesting its potential as a natural antifungal remedy (Zhang et al., 2014).

Mécanisme D'action

Target of Action

Pseudolaric Acid A (PAA) is a bioactive ingredient in traditional medicine Pseudolarix cortex . The primary target of PAA is Hsp90 , a heat shock protein . Hsp90 is a molecular chaperone involved in the stability and function of other proteins. PAA directly binds to Hsp90, inhibiting its function .

Mode of Action

PAA interacts with Hsp90, leading to the disruption of its function . This interaction induces cell cycle arrest at the G2/M phase and promotes cell death through the caspase-8/caspase-3 pathway . The binding of PAA to Hsp90 has been confirmed through multiple biophysical experiments .

Biochemical Pathways

The primary biochemical pathway affected by PAA is the cell cycle . PAA induces cell cycle arrest at the G2/M phase . This arrest is a result of the inhibition of Hsp90, which is crucial for cell cycle progression. The caspase-8/caspase-3 pathway, a part of the apoptosis mechanism, is also activated, leading to cell death .

Result of Action

The result of PAA’s action is potent antiproliferation and anticancer activities . By inducing cell cycle arrest and promoting cell death, PAA exhibits remarkable anticancer activities . The correlation between its Hsp90 inhibitory activity and anticancer activity has been revealed through structure-activity relationship studies .

Action Environment

It is known that paa is a bioactive ingredient in traditional medicine pseudolarix cortex , suggesting that it is stable and effective in the natural environment of this plant. The influence of other environmental factors on PAA’s action, efficacy, and stability is currently unclear and warrants further investigation.

Safety and Hazards

Pseudolaric acid A is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes. It also has the potential to cause serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and harm to an unborn child .

Analyse Biochimique

Biochemical Properties

Pseudolaric acid A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with heat shock protein 90 (Hsp90), where this compound acts as an inhibitor. This interaction disrupts the protein’s function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound has been shown to interact with microtubules, destabilizing their structure and inhibiting mitotic spindle formation . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase and promotes apoptosis through the caspase-8/caspase-3 pathway . This compound also affects cell signaling pathways, such as the nuclear factor kappa-B (NF-κB) pathway, leading to reduced expression of inflammatory cytokines . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its antiproliferative and anticancer activities.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. As an Hsp90 inhibitor, this compound binds to the N-terminal domain of Hsp90, disrupting its chaperone function and leading to the degradation of client proteins . This inhibition results in the suppression of cell growth and induction of apoptosis. Additionally, this compound targets microtubules, destabilizing their structure and preventing proper mitotic spindle formation . These molecular interactions underscore the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its bioactivity over extended periods. Degradation can occur under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis . These findings highlight the importance of understanding the temporal dynamics of this compound’s effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can influence the compound’s bioactivity and toxicity. Additionally, this compound affects metabolic flux and metabolite levels, contributing to its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cellular structures . Additionally, this compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pseudolaric acid A involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethoxybenzoic acid", "methyl 3-methyl-2-butenoate", "magnesium", "iodine", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "sodium chloride" ], "Reaction": [ "Conversion of 2,5-dimethoxybenzoic acid to its corresponding acid chloride using thionyl chloride", "Addition of methyl 3-methyl-2-butenoate to the acid chloride in the presence of magnesium and iodine to form a Grignard reagent", "Addition of the Grignard reagent to a ketone intermediate to form a tertiary alcohol", "Reduction of the tertiary alcohol with sodium borohydride to form a secondary alcohol", "Oxidation of the secondary alcohol to a ketone using hydrogen peroxide and sulfuric acid", "Conversion of the ketone to its corresponding enol acetate using acetic anhydride and sodium hydroxide", "Cyclization of the enol acetate to form the final product, Pseudolaric acid A, using sodium chloride as a catalyst" ] }

Numéro CAS

82508-32-5

Formule moléculaire

C22H28O6

Poids moléculaire

388.5 g/mol

Nom IUPAC

5-[(1R,7R,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C22H28O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,24,25)/t17?,20-,21+,22+/m0/s1

Clé InChI

GOHMRMDXUXWCDQ-ADDXWAJHSA-N

SMILES isomérique

CC1=CC[C@]23CCC([C@@]2(CC1)OC(=O)C)[C@](OC3=O)(C)C=CC=C(C)C(=O)O

SMILES

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)O

SMILES canonique

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)O

Pictogrammes

Acute Toxic; Health Hazard

Synonymes

pseudolaric acid A

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudolaric acid A
Reactant of Route 2
Pseudolaric acid A
Reactant of Route 3
Pseudolaric acid A
Reactant of Route 4
Pseudolaric acid A
Reactant of Route 5
Reactant of Route 5
Pseudolaric acid A
Reactant of Route 6
Pseudolaric acid A
Customer
Q & A

Q1: What is Pseudolaric Acid A (PAA) and where is it found?

A1: this compound (PAA) is a diterpenoid compound primarily isolated from the root bark of the Chinese tree Pseudolarix kaempferi Gordon (Pinaceae) [, , , , , , ].

Q2: What are the traditional medicinal uses of Pseudolarix kaempferi?

A2: Pseudolarix kaempferi has been traditionally utilized in Chinese medicine as an antifungal remedy, particularly for skin diseases caused by fungal infections [, , , ].

Q3: Does PAA possess any notable biological activities?

A3: Yes, PAA demonstrates antifungal and cytotoxic properties. It also exhibits activity against certain drug-resistant tumor cell lines [, , , , , , , , , , ].

Q4: Is PAA effective against non-albicans Candida (NAC) species?

A4: Yes, PAA exhibits antifungal activity against prevalent NAC species such as C. tropicalis, C. parapsilosis complex, and C. glabrata [].

Q5: How does PAA impact Candida albicans biofilms?

A5: PAA alone inhibits Candida albicans biofilms and shows synergistic effects when combined with fluconazole. It disrupts biofilm formation by inhibiting adhesion and the yeast-to-hypha transition [].

Q6: Does PAA demonstrate synergistic effects with other antifungals?

A6: Yes, PAA displays a synergistic antifungal effect when combined with fluconazole, particularly against fluconazole-resistant C. tropicalis [].

Q7: How does PAA affect the cell structure of C. tropicalis?

A7: PAA causes detrimental effects on the cell membranes of C. tropicalis in a dose-dependent manner [].

Q8: What intracellular changes are observed in C. tropicalis upon PAA exposure?

A8: PAA exposure leads to increased vacuole formation and the development of autophagosomes within C. tropicalis cells [].

Q9: Does PAA induce autophagy in other cell types?

A9: Yes, PAA has been shown to induce autophagy in murine fibrosarcoma L929 cells, SW579 human thyroid squamous cell carcinoma cells, and MRC5 human lung fibroblast cells [, ].

Q10: What is known about the mechanism of action of PAA?

A10: PAA's mechanism of action involves multiple pathways. It disrupts ergosterol biosynthesis in fungi [], induces cell cycle arrest and apoptosis in various cancer cell lines [, , ], and activates protein kinase C (PKC) signaling, leading to autophagy and senescence in some cell types [].

Q11: Does PAA's activity vary depending on the type of cancer cell line?

A11: Yes, PAA induces apoptosis in various cancer cell lines, but in some cell lines, like L929 murine fibrosarcoma and SW579 human thyroid squamous cell carcinoma cells, it primarily induces autophagy [, ].

Q12: Does PAA interact with the death receptor pathway to induce apoptosis?

A12: While PAB induces apoptosis through death receptor 5 (DR5) in head and neck cancer cell lines, in MCF-7 cells, PAB-induced apoptosis appears to be independent of the Fas receptor pathway [, ].

Q13: How does the structure of PAA relate to its activity?

A13: Modifying PAA's structure, such as deacetylation or esterification, can significantly alter its activity. For instance, deacetyl Pseudolaric Acid B (PLAC) and Pseudolaric Acid B-O-β-D-glucoside (PLAG) show reduced or abolished activation of PPAR isoforms compared to PAA [].

Q14: Does PAA interact with peroxisome proliferator-activated receptors (PPARs)?

A14: Yes, PAA acts as a PPAR agonist, activating PPARα, PPARγ, and PPARδ isoforms [].

Q15: What is the molecular formula and weight of PAA?

A15: The molecular formula of PAA is C22H28O6, and its molecular weight is 388.46 g/mol [, ].

Q16: What spectroscopic techniques have been employed to elucidate the structure of PAA?

A16: Various spectroscopic methods, including IR, 1H NMR, 13C NMR, and X-ray diffraction, have been used to determine the structure of PAA and its derivatives [, , , , ].

Q17: Are there established analytical methods for quantifying PAA?

A17: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of PAA and related diterpenoids in plant materials and formulations [, ].

Q18: Have mass spectrometry techniques been used to study PAA?

A18: Yes, mass spectrometry, including high-resolution mass spectrometry and metastable ion analysis, has been used to study the fragmentation patterns and elucidate the structures of PAA and its derivatives [].

Q19: Have there been successful attempts to synthesize PAA?

A19: Yes, several total syntheses of PAA have been achieved, showcasing the complexity of its structure and the ingenuity of synthetic organic chemistry [, , , ].

Q20: What key synthetic strategies have been employed in the total synthesis of PAA?

A20: Key strategies in PAA synthesis include samarium diiodide-mediated intramolecular alkene-ketyl radical cyclization [], ring-closing metathesis (RCM) reactions [, ], and rhodium-mediated cycloadditions [].

Q21: What is known about the pharmacokinetics of PAA?

A21: While detailed pharmacokinetic data is limited, studies suggest that PAA undergoes metabolism, including hydrolysis and glucosylation. Pseudolaric Acid C2 appears to be the predominant metabolite detected in plasma, urine, bile, and feces [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.